molecular formula C18H16N4O5S B2416244 2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920211-85-4

2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2416244
CAS No.: 920211-85-4
M. Wt: 400.41
InChI Key: PVQBVSJDTDHVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that features a nitro group, a sulfonamide group, and a phenylpyridazine moiety

Properties

IUPAC Name

2-nitro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S/c23-22(24)16-8-4-5-9-17(16)28(25,26)19-12-13-27-18-11-10-15(20-21-18)14-6-2-1-3-7-14/h1-11,19H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQBVSJDTDHVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Phenylpyridazine Core: The phenylpyridazine core can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate diketones or aldehydes.

    Attachment of the Nitro Group: Nitration of the aromatic ring is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the nitro-substituted aromatic compound with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Ether Linkage Formation: The final step involves the formation of the ether linkage between the phenylpyridazine and the benzenesulfonamide moieties, typically through a nucleophilic substitution reaction using appropriate alkyl halides and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), sulfuric acid for sulfonation.

Major Products

    Reduction: Formation of corresponding amines.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

Neurodegenerative Disease Treatment

Research indicates that 2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide acts as a potent inhibitor of kynurenine monooxygenase (KMO), an enzyme involved in the kynurenine pathway linked to neurodegenerative diseases such as Huntington's disease. Its ability to penetrate the blood-brain barrier and exhibit oral bioavailability enhances its potential as a therapeutic agent targeting neurotoxic metabolites in the brain.

Enzyme Inhibition

The compound has shown significant inhibition profiles against KMO, suggesting it could alter metabolic pathways associated with neurodegeneration. This mechanism of action positions it as a candidate for developing treatments aimed at modulating neurotoxic effects in neurological disorders.

Synthesis and Mechanism of Action

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to achieve high yields and purity. The specific synthetic pathways are not extensively documented but typically involve the formation of the sulfonamide linkage followed by functionalization at the pyridazine moiety.

Case Studies and Research Findings

  • Kynurenine Pathway Modulation : Studies have demonstrated that this compound effectively inhibits KMO, potentially leading to reduced neurotoxic metabolite levels in animal models of neurodegenerative diseases.
  • Brain Permeability Studies : Research has confirmed that this compound can cross the blood-brain barrier, which is crucial for its efficacy in treating central nervous system disorders. This property was evaluated using pharmacokinetic studies that highlighted its oral bioavailability.

Mechanism of Action

The mechanism of action of 2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to inhibition or modulation of enzyme activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide: Unique due to its combination of nitro, sulfonamide, and phenylpyridazine groups.

    N-(2-(6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide: Lacks the nitro group, potentially altering its reactivity and biological activity.

    2-nitro-N-(2-(pyridazin-3-yl)oxy)ethyl)benzenesulfonamide: Lacks the phenyl group, which may affect its binding affinity and specificity.

Uniqueness

The uniqueness of this compound lies in its multifunctional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide, a compound featuring a sulfonamide group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Phenylpyridazinyl Moiety : Implicated in various biological interactions.
  • Nitro Group : May contribute to its reactivity and biological effects.

The biological activity of this compound is primarily attributed to its ability to:

  • Inhibit Enzymatic Activity : The sulfonamide group mimics natural substrates, inhibiting enzymes crucial for bacterial growth.
  • Interfere with Nucleic Acids : The phenylpyridazinyl moiety may interact with DNA or RNA, potentially leading to antiproliferative effects.
  • Modulate Cell Signaling Pathways : The compound may affect various signaling pathways, influencing cell proliferation and apoptosis.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides are well-documented for their effectiveness against a range of bacteria.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism likely involves the inhibition of tumor cell proliferation through the aforementioned pathways.

Case Studies

Several case studies have examined the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that related sulfonamides effectively inhibited bacterial growth in vitro, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Research : A recent investigation into similar pyridazine derivatives showed promising results in reducing tumor size in xenograft models, suggesting potential applications in cancer therapy .

Comparative Analysis

To provide a clearer understanding of the compound's unique properties, a comparison with similar compounds is presented below:

Compound NameStructureBiological ActivityReference
This compoundStructureAntimicrobial, Anticancer
2,5-difluoro-N-(2-(6-phenylpyridazin-3-yl)oxyethyl)benzenesulfonamideStructureAntimicrobial
N-(2-Methylphenyl)-2-nitro-benzenesulfonamideStructureModerate Antimicrobial

Q & A

Q. What are the key synthetic routes for preparing 2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, including sulfonamide bond formation and functional group coupling. A validated approach includes:

  • Step 1 : Reacting hydroxylamine derivatives with sulfonyl chlorides in inert solvents (e.g., CCl₄) under basic conditions (pyridine) to form intermediates like N-(triisopropylsilyloxy)-2-nitrobenzenesulfonamide .
  • Step 2 : Coupling the sulfonamide intermediate with a pyridazine-containing moiety via nucleophilic substitution. Temperature control (0–25°C) and anhydrous conditions are critical to minimize side reactions.
  • Optimization : Catalysts (e.g., DMAP) and solvent polarity adjustments (e.g., THF to DMF) can improve yields. Purity is enhanced via column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound using advanced analytical techniques?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and detect impurities. For example, the benzenesulfonamide protons resonate at δ 7.5–8.5 ppm in CDCl₃ .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% threshold for research use) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₉H₁₈N₄O₅S) .

Q. What are the stability profiles of this compound under varying storage conditions, and how should it be handled experimentally?

  • Thermal Stability : Decomposition occurs above 150°C; store at –20°C in amber vials to prevent photodegradation .
  • Solvent Compatibility : Stable in DMSO and DMF for >6 months but hydrolyzes in aqueous acidic/basic conditions. Use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives to enhance target selectivity?

  • Core Modifications : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to enhance binding to hydrophobic enzyme pockets .
  • Linker Optimization : Vary the ethyloxy linker length (e.g., propyl vs. ethyl) to balance steric effects and conformational flexibility. Molecular docking (AutoDock Vina) predicts binding affinities .
  • In Silico Screening : Use Schrödinger Suite to prioritize derivatives with improved ADMET profiles .

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

  • Methodology : B3LYP/6-31G(d) basis set calculates HOMO/LUMO energies, identifying nucleophilic/electrophilic sites. For example, the nitro group’s LUMO (–1.8 eV) suggests susceptibility to reduction .
  • Reactivity Insights : Fukui indices pinpoint reactive atoms (e.g., sulfonamide sulfur) for targeted functionalization .

Q. What experimental approaches are effective in resolving contradictory data regarding the biological activity of sulfonamide derivatives?

  • Dose-Response Validation : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Off-Target Screening : Use kinase profiling panels (Eurofins) to identify unintended interactions. Cross-validate with CRISPR-based gene knockout models .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (hexane/ethyl acetate). WinGX software refines the structure, revealing dihedral angles between the pyridazine and benzene rings (e.g., 15–25°) .
  • Implications : Torsional strain analysis informs synthetic adjustments to improve binding geometry .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in enzymatic inhibition?

  • Kinetic Assays : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ) under pseudo-first-order conditions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to distinguish competitive vs. allosteric inhibition .

Q. How can researchers design controlled experiments to assess the compound’s pharmacokinetic properties in preclinical models?

  • In Vivo Absorption : Administer via oral gavage (5–10 mg/kg) in rodent models. Plasma concentration-time curves (LC-MS/MS analysis) determine bioavailability .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.